A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
This guide provides an in-depth exploration of the synthesis and characterization of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a critical class of organic compounds, serving as versatile precursors for the synthesis of α-amino acids and a wide array of nitrogen-containing heterocyclic molecules.[1][2] Their intrinsic bifunctionality, possessing both an amino and a nitrile group attached to the same carbon atom, allows for diverse chemical transformations. The target molecule, 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile, is of particular interest due to the presence of a bromine-substituted aromatic ring, which opens avenues for further molecular elaboration through cross-coupling reactions.[3]
Part 1: Synthesis via Modified Strecker Reaction
The synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is most effectively achieved through a modified Strecker synthesis. This classic multicomponent reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[4][5][6] In this specific application, we utilize 2-bromobenzaldehyde, dimethylamine, and a cyanide salt.
Causality Behind Experimental Choices:
-
2-Bromobenzaldehyde: This starting material is a versatile building block due to its reactive aldehyde group and the bromine substituent on the phenyl ring, which is amenable to various cross-coupling reactions for further derivatization.[7]
-
Dimethylamine: As a secondary amine, dimethylamine is used to generate the N,N-disubstituted α-aminonitrile.[4]
-
Sodium Cyanide: A common and effective cyanide source for the Strecker reaction.[8] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood due to its high toxicity. The reaction is typically performed under mildly acidic conditions to generate hydrocyanic acid (HCN) in situ.[2]
-
Solvent System: A mixture of ethanol and water can be employed to ensure the solubility of both the organic and inorganic reactants.[3]
Reaction Mechanism:
The reaction proceeds through a well-established mechanism:
-
Imine Formation: 2-bromobenzaldehyde reacts with dimethylamine to form an iminium ion intermediate.[9]
-
Nucleophilic Attack: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[9][10]
-
Product Formation: This attack results in the formation of the stable α-aminonitrile, 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile.
Experimental Workflow Diagram:
Caption: Synthetic workflow for 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and dissolve it in 100 mL of ethanol.
-
Amine and Cyanide Addition: While stirring, add a 40% aqueous solution of dimethylamine (15.2 mL, 108 mmol) followed by a solution of sodium cyanide (3.97 g, 81.0 mmol) in 20 mL of water, added dropwise over 15 minutes. The temperature should be monitored and maintained at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction by adding 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.[11]
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Logical Flow of Characterization:
Caption: Logical workflow for the characterization of the synthesized compound.
Expected Characterization Data:
The following table summarizes the expected analytical data for 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile.
| Technique | Expected Observations | Rationale |
| 1H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methine proton (singlet, ~4.5-5.0 ppm), Methyl protons (singlet, ~2.2-2.5 ppm) | The chemical shifts are indicative of the electronic environment of the protons in the molecule. The aromatic protons will show complex splitting due to coupling. The methine proton, being adjacent to the nitrile and amino groups, will be deshielded. The two methyl groups on the nitrogen are equivalent and will appear as a single peak.[12] |
| 13C NMR | Aromatic carbons (~120-140 ppm), Nitrile carbon (~115-125 ppm), Methine carbon (~60-70 ppm), Methyl carbons (~40-45 ppm) | Provides a map of the carbon skeleton. The nitrile carbon is characteristically found in its specific region. The carbon attached to the bromine will also have a distinct chemical shift. |
| IR Spectroscopy | C≡N stretch (~2220-2260 cm-1), C-H aromatic stretch (~3000-3100 cm-1), C-H aliphatic stretch (~2800-3000 cm-1), C-Br stretch (~500-600 cm-1) | The sharp, medium intensity peak for the nitrile group is a key diagnostic feature.[13] The other stretches confirm the presence of the aromatic ring and the dimethylamino group. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z ~238 and 240 (approximately 1:1 ratio) | The presence of a bromine atom will result in two molecular ion peaks with nearly equal intensity, corresponding to the 79Br and 81Br isotopes. The exact mass can be used to confirm the molecular formula.[14] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak | HPLC is used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[15] |
Detailed Methodologies for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to determine chemical shifts, integration, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).[16]
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.
-
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile via a modified Strecker reaction. The provided characterization protocols serve as a self-validating system to ensure the structural integrity and purity of the final product. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently synthesize and characterize this valuable chemical intermediate for its application in further synthetic endeavors.
References
-
PubChem. (n.d.). 2-(dimethylamino)-2-(2-fluorophenyl)acetonitrile. Retrieved from [Link]
-
Fluorochem. (n.d.). 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Strecker amino acid synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
MDPI. (2022, August 26). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. Retrieved from [Link]
-
Dahmen, S., & Bräse, S. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1635–1644. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]
-
ChemRxiv. (2023). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Bromophenyl)-2-methyl-propanenitrile. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Benzylamino)-2-(4-bromophenyl)acetonitrile. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). LC-MS Grade Solvents and Reagents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 7. benchchem.com [benchchem.com]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Diethylamino)acetonitrile [webbook.nist.gov]
- 14. 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile | C10H11BrN2 | CID 10657608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]

